![molecular formula C9H10F3NO B13309385 (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance . Another approach involves the use of α-trifluoromethylstyrene derivatives, which are versatile intermediates for the preparation of more complex fluorinated compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of transition metal catalysts and photoredox catalysts has also been explored to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines .
科学的研究の応用
Chemistry
In chemistry, (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to improve the bioavailability and efficacy of pharmaceutical agents, making this compound a valuable intermediate in drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and specialty chemicals .
作用機序
The mechanism of action of (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to biochemical changes within the cell. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets .
類似化合物との比較
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are similar in structure and are used as intermediates in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications and share the trifluoromethyl group with (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol.
Uniqueness
What sets this compound apart is its specific combination of an amino group and a trifluoromethyl group attached to a phenyl ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
特性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC名 |
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChIキー |
MQEFMQWFYUHRQY-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(CN)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


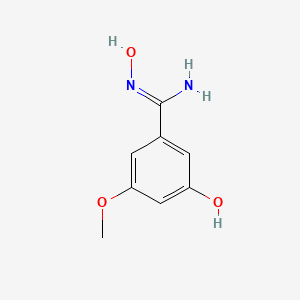
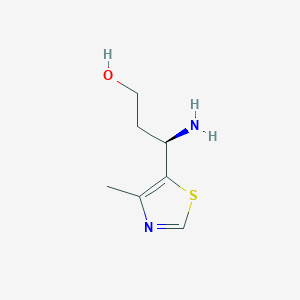

![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)
amine](/img/structure/B13309328.png)
![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
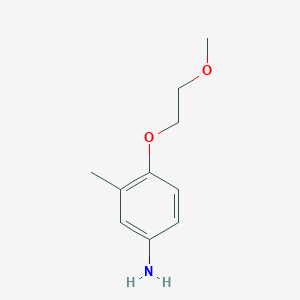
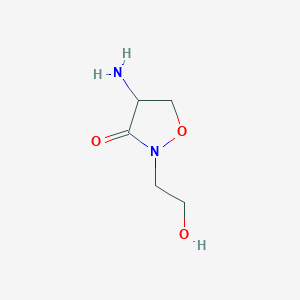
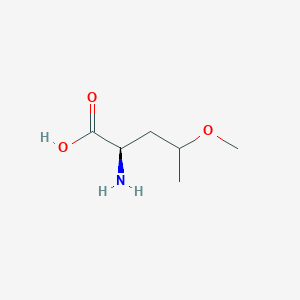
![4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol](/img/structure/B13309375.png)
amine](/img/structure/B13309383.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)
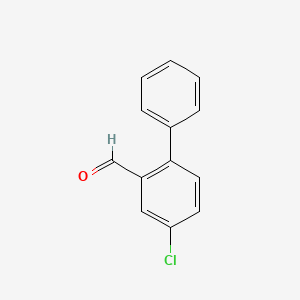
![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
